Pyrite

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Iron disulfide, also known as pyrite, is a common sulfide mineral . Its primary targets are the erythrocytes, where it plays a crucial role in the transport and storage of oxygen . It also interacts with various enzymes, acting as a carrier for electrons and a catalyst for oxygenation and hydroxylation . In addition, iron disulfide exhibits enzyme-like activity by mimicking natural enzymes that depend on an iron-sulfur cluster as a cofactor .

Mode of Action

Iron disulfide interacts with its targets through a series of redox reactions . These reactions involve sulfur atoms acting as nucleophiles, electrophiles, and leaving groups . In the presence of iron disulfide, disulfide bonds and free thiol groups can ‘trade places’ through a disulfide exchange reaction . This process is essentially a combination of two direct displacement events .

Biochemical Pathways

Iron disulfide plays a significant role in various biochemical pathways. It is involved in the regulation of iron metabolism and redox imbalance in a process known as ferroptosis . Ferroptosis is triggered by an imbalance between lipid hydroperoxide detoxification and iron-dependent reactive oxygen species (ROS) accumulation . Iron disulfide clusters produced through biological metabolism are thought to possess magnetic properties and play a crucial role in balancing the concentration of iron in cells, thereby affecting ferroptosis processes .

Pharmacokinetics

The pharmacokinetics of iron disulfide is complex due to the ubiquity of endogenous iron and the compartmentalized sites of action . The primary site of action of iron is the erythrocyte, and unlike conventional drugs, no drug-receptor interaction takes place . Notably, the process of erythropoiesis, i.e., the formation of new erythrocytes, takes 3–4 weeks .

Result of Action

The result of iron disulfide’s action is multifaceted. It contributes to the transport and storage of oxygen, cellular growth, and proliferation . It also plays a role in the production and reaction process of ROS . Moreover, iron disulfide has been found to have considerable potential for improving human health and quality of life .

Action Environment

The action of iron disulfide is influenced by various environmental factors. For instance, it is usually found associated with other sulfides or oxides in quartz veins, sedimentary rock, and metamorphic rock, as well as in coal beds . Despite being nicknamed “fool’s gold”, this compound is sometimes found in association with small quantities of gold . The presence of both gold and arsenic is a case of coupled substitution . The environmental conditions can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Iron disulfide participates in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, iron disulfide clusters produced through biological metabolism are thought to possess magnetic properties and play a crucial role in balancing the concentration of iron in cells .

Cellular Effects

Iron disulfide influences cell function in several ways. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it is involved in the production and reaction process of reactive oxygen species (ROS), thereby affecting ferroptosis processes .

Molecular Mechanism

At the molecular level, iron disulfide exerts its effects through various mechanisms. It participates in the Fenton reaction, where the electrons constantly transfer between Fe 2+ and Fe 3+, participating in the production and reaction process of ROS .

Metabolic Pathways

Iron disulfide is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the Fenton reaction, a key metabolic pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrite can be synthesized through various methods. One common laboratory method involves the reaction of iron(III) chloride (FeCl₃) with sodium sulfide (Na₂S) in an aqueous solution, resulting in the formation of iron disulfide and sodium chloride (NaCl) as a byproduct . Another method involves the reaction of iron(III) nitrate (Fe(NO₃)₃) with thiourea (CH₄N₂S) under hydrothermal conditions .

Industrial Production Methods: Industrially, iron disulfide is often obtained by purifying natural this compound. This process involves crushing and grinding the this compound ore, followed by flotation to separate the iron disulfide from other minerals. The purified iron disulfide is then subjected to further processing to achieve the desired purity and particle size .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When exposed to oxygen and moisture, iron disulfide oxidizes to form iron sulfate (FeSO₄) and sulfuric acid (H₂SO₄) . The reaction can be represented as: [ 4FeS₂ + 15O₂ + 8H₂O \rightarrow 2Fe₂(SO₄)₃ + 2H₂SO₄ ]

Reduction: this compound can be reduced to iron and hydrogen sulfide (H₂S) when reacted with hydrogen gas (H₂) at high temperatures . The reaction is as follows: [ FeS₂ + 4H₂ \rightarrow Fe + 2H₂S ]

Substitution: this compound reacts with hydrochloric acid (HCl) to form ferrous chloride (FeCl₂) and hydrogen sulfide . The reaction is: [ FeS₂ + 4HCl \rightarrow FeCl₂ + 2H₂S ]

Common Reagents and Conditions: Common reagents used in these reactions include oxygen (O₂), hydrogen gas (H₂), and hydrochloric acid (HCl). The reactions typically occur under specific conditions such as high temperatures or in the presence of moisture .

Major Products: The major products formed from these reactions include iron sulfate (FeSO₄), sulfuric acid (H₂SO₄), ferrous chloride (FeCl₂), and hydrogen sulfide (H₂S) .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1. Production of Sulfur Compounds

Pyrite is primarily used in the production of sulfur dioxide (SO₂) and sulfuric acid (H₂SO₄). These compounds are essential in various industries, including:

- Paper Industry : Sulfur dioxide is used in the bleaching process.

- Fertilizer Industry : Sulfuric acid is crucial for producing phosphate fertilizers.

| Application | Chemical Produced | Industry |

|---|---|---|

| Bleaching | SO₂ | Paper |

| Fertilizers | H₂SO₄ | Agriculture |

1.2. Glass and Ceramics

This compound serves as a colorant in glass manufacturing, imparting a yellow hue. It is also utilized in ceramics for similar coloring effects, enhancing aesthetic appeal.

Energy Applications

2.1. Photovoltaic Cells

Recent advancements have highlighted this compound's potential in solar energy applications:

- Thin-Film Solar Cells : this compound can be used as a primary material for photovoltaic cells, offering a cost-effective and non-toxic alternative to traditional silicon-based cells. Research indicates that this compound has a bandgap of approximately 1.05 eV, comparable to silicon's 1.10 eV, making it suitable for solar energy conversion.

| Property | This compound | Silicon |

|---|---|---|

| Bandgap (eV) | 1.05 | 1.10 |

| Solar Absorption Coefficient | High | Moderate |

- Efficiency : this compound has been successfully integrated into perovskite solar cells as a hole transport medium, achieving efficiencies of up to 13.3% .

2.2. Battery Technologies

This compound is being explored as a material in battery production:

- Cathodes : When processed, this compound can serve as a component in cathodes for lithium-ion batteries, enhancing charge density and longevity.

- Performance : Studies show that this compound-doped batteries exhibit minimal performance degradation over charge cycles, maintaining efficiency .

Environmental Applications

3.1. Heavy Metal Removal

This compound has demonstrated efficacy in environmental remediation:

- Mercury Adsorption : Research indicates that this compound can effectively adsorb mercury from contaminated water sources, making it a valuable tool in environmental cleanup efforts .

| Contaminant | Removal Efficiency (%) |

|---|---|

| Mercury | High |

3.2. Sensing Technologies

Innovative applications of this compound include its use in sensor technologies:

- Hydrogen Peroxide Detection : this compound-based sensors have been developed for detecting hydrogen peroxide in aqueous solutions, showcasing high sensitivity and reliability .

Case Study 1: Photovoltaic Advancements

A study conducted by researchers at the University of Waterloo explored the integration of this compound into thin-film solar cells, demonstrating significant improvements in efficiency and cost-effectiveness compared to traditional materials . The findings suggest that with further research and development, this compound could revolutionize solar panel manufacturing.

Case Study 2: Environmental Remediation

In Spain, following a toxic spill from a this compound mine, researchers investigated the use of this compound for mercury removal from contaminated rivers . The results indicated that natural pyrites could effectively reduce mercury levels, highlighting their potential role in environmental restoration.

Vergleich Mit ähnlichen Verbindungen

Pyrite can be compared with other iron sulfide compounds, such as:

Iron(II) sulfide (FeS): Unlike iron disulfide, iron(II) sulfide is less stable and more reactive with acids.

Greigite (Fe₃S₄): Greigite has a different crystal structure and magnetic properties compared to iron disulfide.

Pyrrhotite (Fe₁₋ₓS): Pyrrhotite has variable iron content and exhibits magnetic properties, unlike the non-magnetic iron disulfide.

Mackinawite (Fe₁₊ₓS): Mackinawite has a tetragonal crystal structure and is often studied for its role in early Earth geochemistry.

This compound’s unique properties, such as its stability and enzyme-like activity, make it distinct from these similar compounds .

Biologische Aktivität

Pyrite, commonly known as "fool's gold," is a sulfide mineral composed of iron and sulfur. Its biological activity has garnered significant attention in various fields, including microbiology, environmental science, and geology. This article explores the biological interactions involving this compound, focusing on its role in microbial processes, its effects on human health, and its potential applications in bioremediation and bioleaching.

1. Microbial Interactions with this compound

1.1 Microbial Catalysis of this compound Oxidation

Microbial communities play a crucial role in the oxidation of this compound, which is significant for both biogeochemical cycling and environmental remediation. Studies have shown that aerobic and anaerobic microorganisms can enhance the oxidation rates of this compound significantly compared to abiotic processes.

- Aerobic Microbial Oxidation : Research indicates that aerobic microorganisms can accelerate this compound oxidation under circumneutral pH conditions. For example, a study demonstrated that microbial metabolism increased the rate of sulfate release from this compound-bearing sediments by 2-5 times compared to abiotic controls, suggesting a robust interaction between microbes and this compound in natural environments .

- Anaerobic Microbial Processes : Anaerobic sulfate-reducing bacteria (SRB) are known to facilitate the formation of this compound from iron sulfides (FeS) and hydrogen sulfide (H₂S). This process not only contributes to mineral formation but also plays a vital role in the global sulfur cycle .

| Microbial Type | Oxidation Rate Increase | pH Conditions |

|---|---|---|

| Aerobic Microbes | 2-5 times | Circumneutral |

| Anaerobic SRB | Significant | Acidic |

2. This compound's Role in Human Health

2.1 this compound Content in Coal and Lung Health

Recent studies have investigated the relationship between this compound content in coal and respiratory diseases such as coal workers' pneumoconiosis (CWP). One study found no direct correlation between this compound levels and lung cell responses, although it noted an increase in inflammatory markers (IL-8) associated with bioavailable iron from coal particles . This suggests that while this compound may not directly cause adverse cellular responses, its presence can influence iron bioavailability, potentially affecting lung health indirectly.

3. Applications of this compound in Bioremediation

3.1 Bioremediation Potential

This compound's ability to facilitate microbial processes makes it a candidate for bioremediation strategies aimed at treating contaminated environments. The oxidation of this compound can lead to the generation of acid mine drainage (AMD), which poses environmental challenges. However, controlled microbial oxidation can be harnessed to stabilize heavy metals and reduce their mobility.

- Case Study: Bioleaching of Gold : In bioleaching applications, the oxidation of this compound enhances gold recovery from ores. A study indicated that varying initial cell concentrations significantly affected this compound oxidation rates during gold cyanidation processes . Higher initial cell densities led to increased soluble iron and sulfur concentrations, improving gold leaching efficiency.

4. Conclusion

The biological activity of this compound is multifaceted, involving complex interactions with microbial communities that influence both environmental processes and human health outcomes. Its role in biogeochemical cycles is critical for understanding mineral formation and degradation processes. Furthermore, leveraging these biological interactions presents opportunities for innovative approaches in environmental remediation and resource recovery.

Eigenschaften

IUPAC Name |

bis(sulfanylidene)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMAZVUSKIJEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

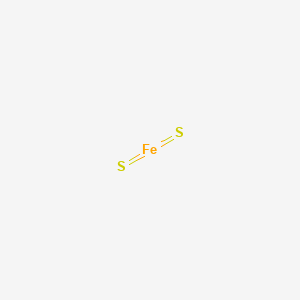

S=[Fe]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeS2 | |

| Record name | pyrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pyrite | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Iron disulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron_disulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892244 | |

| Record name | Pyrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey odorless powder; Insoluble in water; Marcasite: Dark colored solid in various forms; Odor of rotten eggs; Insoluble in water; [Alfa Aesar MSDS] Yellow crystalline solid; [Redox Chemicals MSDS] | |

| Record name | Iron disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12068-85-8, 1309-36-0 | |

| Record name | Iron sulfide (FeS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12068-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron sulfide (FeS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrite (FeS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrite (FeS2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.